(4R,6R)-4,6-Di-tert-butylcyclohexane-1,3-dione
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Overview
Description
(4R,6R)-4,6-Di-tert-butylcyclohexane-1,3-dione is an organic compound characterized by its two tert-butyl groups attached to a cyclohexane ring with two ketone functionalities at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-4,6-Di-tert-butylcyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl-substituted cyclohexanones with suitable reagents to form the desired dione structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-4,6-Di-tert-butylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce diols.
Scientific Research Applications
(4R,6R)-4,6-Di-tert-butylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4R,6R)-4,6-Di-tert-butylcyclohexane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid: Shares similar structural features but differs in functional groups.
tert-Butyl (4R,6R)-6-Cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: Another compound with tert-butyl groups and a dioxane ring.
Uniqueness
(4R,6R)-4,6-Di-tert-butylcyclohexane-1,3-dione is unique due to its specific arrangement of tert-butyl groups and ketone functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
64672-57-7 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(4R,6R)-4,6-ditert-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H24O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1 |
InChI Key |
PBOAZMIKLGFMSU-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1C[C@@H](C(=O)CC1=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)CC1=O)C(C)(C)C |
Origin of Product |
United States |
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